Home > Products > Building Blocks P19134 > 6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine
6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine - 157013-32-6

6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine

Catalog Number: EVT-288519
CAS Number: 157013-32-6
Molecular Formula: C16H23N5
Molecular Weight: 285.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine” is a chemical compound that has been studied in rats both in vitro and in vivo . The major metabolites observed by HPLC analysis of rat plasma, liver cytosol, and microsomal incubations were characterized by UV, LC/MS, and comparison with synthetic standards .

Synthesis Analysis

The biotransformation of this compound has been studied extensively. The structures of the metabolites were shown to be the C-6 hydroxymethyl (U-97924), C-6 formyl (U-97865), and C-6 carboxyl analogs of U-89843 . In the male rat, formation of U-97924 is mediated by cytochrome P4502C11 .

Molecular Structure Analysis

The molecular structure of “6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine” is complex, and its analysis requires advanced techniques such as UV, LC/MS, and comparison with synthetic standards .

Chemical Reactions Analysis

The formation of U-97865 via enzymatic oxidation from the primary metabolite U-97924 was catalyzed by both the microsomal subcellular fraction in a NADPH-dependent process (presumably via cytochrome P450) and in cytosol by NAD (+)-dependent alcohol dehydrogenase . Upon incubation with cytosolic fractions, U-97865 was found to undergo NAD (+)-dependent oxidation, mediated by aldehyde dehydrogenase, to the corresponding carboxylic acid .

U-97924

Compound Description: U-97924 is the C-6 hydroxymethyl analog of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine (U-89843). It is formed via C-6 methylhydroxylation of U-89843 by cytochrome P450 2C11 in rats both in vitro and in vivo [, ]. U-97924 is chemically reactive and undergoes dimerization in aqueous solutions. This dimerization is inhibited by nucleophiles such as glutathione, methanol, and N-acetylcysteine, suggesting a reaction pathway involving reactive iminium species formed via dehydration of U-97924 [].

U-97865

Compound Description: U-97865 is the C-6 formyl analog of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine (U-89843) []. It is formed by the enzymatic oxidation of the primary metabolite U-97924. This conversion is catalyzed by both the microsomal fraction in a NADPH-dependent process (likely via cytochrome P450) and in the cytosol by NAD(+)-dependent alcohol dehydrogenase []. U-97865 can be further oxidized to its corresponding carboxylic acid by aldehyde dehydrogenase in the presence of NAD(+) [].

C-6 Carboxyl Analog of U-89843

Compound Description: This compound is the C-6 carboxyl analog of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine (U-89843), formed through the sequential oxidation of U-97924 to U-97865, and finally to the carboxylic acid []. While U-89843, U-97924, and U-97865 are found at significant levels in rat plasma, only a minor amount of this carboxylic acid is excreted in urine and feces [].

U-107634

Compound Description: U-107634 is a trifluoromethyl analog of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine (U-89843) designed to block the metabolic hydroxylation at the C-6 methyl group []. Unlike U-89843, U-107634 tested negative in the in vitro unscheduled DNA synthesis (UDS) assay and did not exhibit metabolic susceptibility to hydroxylation at the C-6 methyl group [].

Source and Classification

The compound is classified under the following identifiers:

  • Chemical Abstracts Service Number: 157013-32-6
  • Molecular Formula: C16H23N5
  • Molecular Weight: 285.39 g/mol

U-89843 is noted for its role as a positive allosteric modulator of GABA A receptors, which are crucial in mediating inhibitory neurotransmission in the central nervous system. This modulation enhances GABA-induced chloride currents across various receptor subtypes, contributing to its sedative effects without compromising motor reflexes .

Synthesis Analysis

The synthesis of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine involves several steps that typically include the formation of the pyrrolo[2,3-d]pyrimidine core structure followed by functionalization to introduce the pyrrolidine groups.

General Synthetic Route

  1. Formation of Pyrrolo[2,3-d]pyrimidine Core:
    • Starting materials may include pyrimidine derivatives and other cyclic compounds.
    • Reactions often involve cyclization processes facilitated by heat or catalysts.
  2. Introduction of Pyrrolidine Groups:
    • The core structure is then reacted with appropriate reagents to introduce two pyrrolidine moieties.
    • This can be achieved through nucleophilic substitution reactions where pyrrolidine acts as a nucleophile.
  3. Purification and Characterization:
    • The final product is purified using techniques such as recrystallization or chromatography.
    • Characterization is performed using methods like NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and selectivity during synthesis .

Molecular Structure Analysis

The molecular structure of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine features a fused bicyclic system comprising a pyrrole and a pyrimidine ring. Key structural characteristics include:

  • Pyrrole Ring: Contributes to the aromaticity and stability of the compound.
  • Pyrrolidine Substituents: These enhance the interaction with biological targets, particularly GABA A receptors.

Structural Data

  • Boiling Point: Approximately 505.9 °C (predicted)
  • Density: Estimated at 1.32 g/cm³
  • Solubility: Limited solubility in water (<8.05 mg/ml) but better solubility in DMSO (<16.09 mg/ml) suggests its utility in biological assays where DMSO is commonly used as a solvent .
Chemical Reactions Analysis

6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine participates in various chemical reactions that are essential for its bioactivity:

  1. Bioactivation Pathways:
    • U-89843 undergoes metabolic transformations that can lead to reactive intermediates.
    • Notably, it can be hydroxylated at the C-6 position by cytochrome P450 enzymes leading to metabolites such as U-97924 .
  2. Covalent Binding Reactions:
    • The bioactivation process results in covalent binding to macromolecules like proteins and DNA within liver microsomes.
    • This binding is NADPH-dependent and indicates potential toxicity pathways that require further investigation .
Mechanism of Action

The mechanism of action for 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine primarily involves modulation of GABA A receptors:

  1. Positive Allosteric Modulation:
    • The compound enhances the effects of GABA by increasing chloride ion influx when GABA binds to its receptor.
    • This action results in increased inhibitory signaling within the central nervous system leading to sedative effects.
  2. Sedative Effects without Loss of Reflexes:
    • In vivo studies indicate that U-89843 can induce sedation while preserving motor functions (righting reflex), making it a candidate for therapeutic applications where sedation is desired without significant impairment .
Physical and Chemical Properties Analysis

The physical properties of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine are crucial for understanding its behavior in biological systems:

PropertyValue
Boiling Point505.9 ± 60 °C (Predicted)
Density1.32 ± 0.1 g/cm³ (Predicted)
Solubility<8.05 mg/ml in Water; <16.09 mg/ml in DMSO
pKa7.73 ± 0.30 (Predicted)

These properties suggest that while the compound may have limited aqueous solubility, it can be effectively utilized in organic solvent systems for pharmacological testing .

Applications

The scientific applications of 6,7-dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine are extensive:

  1. Pharmaceutical Research:
    • Investigated as a potential therapeutic agent for conditions requiring modulation of GABAergic activity such as anxiety disorders or sleep disturbances.
  2. Biochemical Studies:
    • Utilized as a reagent in studies exploring GABA A receptor function and related neuropharmacology.
  3. Antioxidant Research:
    • Exhibits antioxidant properties that may be beneficial in models of oxidative stress-related diseases .

Properties

CAS Number

157013-32-6

Product Name

6,7-Dimethyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo(2,3-d)pyrimidine

IUPAC Name

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine

Molecular Formula

C16H23N5

Molecular Weight

285.39 g/mol

InChI

InChI=1S/C16H23N5/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20/h11H,3-10H2,1-2H3

InChI Key

UADIKEUOAMACNA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4

Synonyms

7H-pyrrolo(2,3-d)pyrimidine-6,7-methyl-2,4-di-1-pyrrolidinyl hydrochloride
U 89843
U 89843D
U-89343A
U-89843
U-89843D

Canonical SMILES

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.